3,5-bis(methylthio)Benzaldehyde
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Overview
Description
3,5-bis(methylthio)Benzaldehyde is an organic compound with the molecular formula C9H10OS2. It is characterized by the presence of two methylthio groups attached to the benzene ring at the 3 and 5 positions, and an aldehyde group at the 1 position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-bis(methylthio)Benzaldehyde can be achieved through several methods. One common approach involves the reaction of 3,5-dimethylthiophenol with formaldehyde under acidic conditions. Another method includes the use of a stable aluminum hemiaminal as a tetrahedral intermediate, which protects the latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of catalysts such as SZTA (a mixture of TiCl4 and ZrOCl2-8H2O) to facilitate the reaction between thioanisole and carbon monoxide under controlled pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions: 3,5-bis(methylthio)Benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 3,5-bis(methylthio)benzoic acid.
Reduction: 3,5-bis(methylthio)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-bis(methylthio)Benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential antibacterial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism by which 3,5-bis(methylthio)Benzaldehyde exerts its effects involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The methylthio groups can also participate in redox reactions, contributing to the compound’s antioxidant properties .
Comparison with Similar Compounds
- 4-(methylthio)Benzaldehyde
- 3-(methylthio)Benzaldehyde
- 2,4-bis(methylthio)Benzaldehyde
Comparison: 3,5-bis(methylthio)Benzaldehyde is unique due to the specific positioning of the methylthio groups, which can influence its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C9H10OS2 |
---|---|
Molecular Weight |
198.3 g/mol |
IUPAC Name |
3,5-bis(methylsulfanyl)benzaldehyde |
InChI |
InChI=1S/C9H10OS2/c1-11-8-3-7(6-10)4-9(5-8)12-2/h3-6H,1-2H3 |
InChI Key |
QTSSIGNATVSPTK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=CC(=C1)C=O)SC |
Origin of Product |
United States |
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